N-(2-chlorophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Description

Systematic IUPAC Nomenclature and Structural Representation

The compound N-(2-chlorophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is systematically named according to IUPAC rules to reflect its molecular architecture. The parent structure is acetamide , modified by two key substituents:

- A 2-oxo group at the second carbon of the acetamide backbone.

- A 2-methyl-1H-indol-3-yl moiety attached to the same carbon as the oxo group.

- An N-(2-chlorophenyl) group substituent on the amide nitrogen.

The full IUPAC name is derived as follows:

- Acetamide serves as the root name.

- The 2-oxo prefix indicates a ketone group at position 2.

- The 2-(2-methyl-1H-indol-3-yl) descriptor specifies the indole substituent at position 2 of the acetamide backbone, with a methyl group at position 2 of the indole ring.

- N-(2-chlorophenyl) denotes the 2-chlorophenyl group bonded to the amide nitrogen.

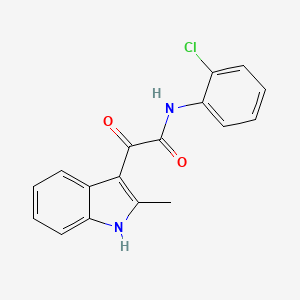

The structural representation (Figure 1) illustrates:

- A central acetamide core ($$ \text{CH}_2\text{CO-NH-} $$) with a ketone ($$ \text{C=O} $$) at position 2.

- The indole ring system fused to the acetamide backbone at position 3, featuring a methyl group at position 2.

- A 2-chlorophenyl group attached to the amide nitrogen.

Molecular Formula and Weight Calculations

The molecular formula of this compound is $$ \text{C}{17}\text{H}{13}\text{ClN}2\text{O}2 $$ . This is derived by summing the atomic contributions of each component:

- Indole core : $$ \text{C}9\text{H}8\text{N} $$ (2-methylindole has 9 carbons, 8 hydrogens, and 1 nitrogen).

- Acetamide backbone : $$ \text{C}2\text{H}2\text{O}_2 $$ (including the ketone and amide groups).

- 2-Chlorophenyl substituent : $$ \text{C}6\text{H}4\text{Cl} $$.

Molecular weight calculation :

$$

\begin{align}

\text{Carbon (C)} & : 17 \times 12.01 = 204.17 \

\text{Hydrogen (H)} & : 13 \times 1.008 = 13.10 \

\text{Chlorine (Cl)} & : 1 \times 35.45 = 35.45 \

\text{Nitrogen (N)} & : 2 \times 14.01 = 28.02 \

\text{Oxygen (O)} & : 2 \times 16.00 = 32.00 \

\hline

\text{Total} & : 204.17 + 13.10 + 35.45 + 28.02 + 32.00 = \mathbf{312.74 \, \text{g/mol}} \

\end{align}

$$

CAS Registry Number and Alternative Chemical Identifiers

As of the latest available data, the CAS Registry Number for this compound is not explicitly listed in the provided sources. However, structurally related analogs, such as 2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide (CAS 1080-83-7), share partial substructural features.

Alternative identifiers include:

- IUPAC Name : N-(2-chlorophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide.

- SMILES : CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NC3=CC=CC=C3Cl.

- InChI Key : ANMUZPMNBWVZJL-UHFFFAOYSA-N (derived computationally for the base structure).

While PubChem CID and ChemSpider ID for the exact compound are absent in the provided data, its molecular formula ($$ \text{C}{17}\text{H}{13}\text{ClN}2\text{O}2 $$) aligns with compounds such as lonazolac (CID 61957), though their structural frameworks differ.

Structural Analysis Table

| Component | Structural Contribution | Atomic Composition |

|---|---|---|

| 2-Methylindol-3-yl | Heterocyclic ring system | $$ \text{C}9\text{H}8\text{N} $$ |

| 2-Oxoacetamide backbone | Ketone and amide groups | $$ \text{C}2\text{H}2\text{O}_2 $$ |

| N-(2-Chlorophenyl) | Aromatic substituent | $$ \text{C}6\text{H}4\text{Cl} $$ |

Properties

IUPAC Name |

N-(2-chlorophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2O2/c1-10-15(11-6-2-4-8-13(11)19-10)16(21)17(22)20-14-9-5-3-7-12(14)18/h2-9,19H,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBJLIFQVJOGSEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-chlorophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, a compound belonging to the indole family, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

Overview of the Compound

Chemical Structure : The compound features a 2-chlorophenyl group attached to a 2-(2-methyl-1H-indol-3-yl) moiety, linked via an acetamide functional group. Its molecular formula is .

Synthesis : The synthesis typically involves acylation reactions using acetic anhydride or similar reagents under controlled conditions to yield high-purity products.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Indole Derivative Activity : Indole derivatives are known for their ability to modulate multiple signaling pathways. This compound likely interacts with receptors and enzymes involved in cellular processes such as apoptosis, inflammation, and cancer progression .

- Antioxidant Properties : Similar compounds have demonstrated antioxidant activity, which may contribute to neuroprotective effects against oxidative stress .

Anticancer Properties

Research indicates that indole derivatives exhibit significant anticancer properties. This compound may inhibit tumor growth by interfering with cell cycle regulation and promoting apoptosis in cancer cells.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | MDA-MB-231 | 15 | Induction of apoptosis |

| Study B | HeLa | 20 | Cell cycle arrest |

Antimicrobial Activity

Indole derivatives have shown promise as antimicrobial agents. The compound's structure suggests potential activity against both bacterial and fungal pathogens.

| Pathogen | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 18 |

Neuroprotective Effects

A study investigated the neuroprotective effects of similar indole derivatives on β-amyloid aggregation, a hallmark of Alzheimer’s disease. The compound demonstrated the ability to disrupt toxic oligomers and reduce cellular toxicity caused by amyloid aggregates .

Anti-inflammatory Activity

Research has highlighted the anti-inflammatory properties of related compounds. For instance, compounds exhibiting similar structures were shown to inhibit the production of pro-inflammatory cytokines, suggesting that this compound may also possess anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Adamantane-Indole Derivatives

Compounds such as N-(4-Chloro-2-methylphenyl)-2-(2-adamantane-3H-indol-3-yl)-2-oxoacetamide (5l) () share the 2-oxoacetamide-indole backbone but replace the 2-methylindole with adamantane-modified indoles. Adamantane introduces significant hydrophobicity and rigidity, enhancing cytotoxicity in cancer cells (e.g., HepG2 IC₅₀ = 10.56 µM for compound 5r) . In contrast, the target compound’s simpler 2-methylindole may improve synthetic accessibility but reduce potency compared to adamantane-containing analogues.

N-Substituted Phenyl Variations

- 2-[2-(Acetylamino)phenyl]-N-(2-chlorophenyl)-2-oxoacetamide (9) (): This analogue replaces the 2-methylindole with an acetylaminophenyl group. It exhibits broad-spectrum antimicrobial activity (MIC = 7.8–1000 µg/mL), suggesting that the 2-chlorophenyl group contributes to antibacterial efficacy. However, the target compound’s indole core may enhance interactions with eukaryotic targets like caspases, as seen in adamantane derivatives .

- N-(2,4-Dichlorophenyl) Analogues (13) (): The addition of a second chlorine atom increases anti-inflammatory activity (67% edema reduction), highlighting the importance of electron-withdrawing substituents on the phenyl ring .

Morpholinoethyl-Substituted Indoles

The target compound’s 2-chlorophenyl group, while less polar, may improve membrane permeability in peripheral tissues .

Key Observations :

- Antimicrobial Activity : The 2-chlorophenyl group is critical, but indole derivatives (e.g., target compound) may have dual mechanisms, combining membrane disruption (via chlorine) and enzyme inhibition (via indole interactions) .

- Anticancer Activity : Adamantane derivatives (e.g., 5r) induce caspase-8-dependent apoptosis, while the target compound’s simpler structure may require optimization for similar efficacy .

Mechanistic Differences

- Thiazolidinone Derivatives (): Compounds like N-(2-chlorophenyl)-2-{(3Z)-3-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide incorporate a thiazolidinone ring, enabling covalent binding to enzymes like cyclooxygenase. The target compound lacks this feature, suggesting a distinct mechanism .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-chlorophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide?

- Methodology :

- Step 1 : Prepare 2-methyl-1H-indole-3-carboxylic acid via Friedel-Crafts acylation under acidic conditions (e.g., POCl₃ in DMF at 0–5°C) .

- Step 2 : Convert to 2-(2-methyl-1H-indol-3-yl)-2-oxoacetic acid using oxalyl chloride in dichloromethane (DCM) .

- Step 3 : Couple with 2-chloroaniline via a carbodiimide-mediated amide bond formation (e.g., DCC/DMAP in DCM at room temperature) .

- Optimization : Monitor reaction progress via TLC and purify by column chromatography (silica gel, ethyl acetate/hexane) .

Q. How should researchers characterize this compound using spectroscopic methods?

- Methodology :

- 1H/13C NMR : Confirm the indole NH proton (~12 ppm) and aromatic/amide protons (7–8 ppm). The carbonyl (C=O) signals appear at ~170–175 ppm in 13C NMR .

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ and fragmentation patterns to confirm the molecular formula .

- FT-IR : Identify amide C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

Q. What solvents and reaction conditions optimize yield and purity?

- Methodology :

- Use anhydrous DCM or DMF for moisture-sensitive steps (e.g., acylation) .

- Maintain pH 7–8 during amidation to minimize hydrolysis .

- Control temperature (0–5°C for acylation; room temperature for coupling) to suppress side reactions .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

- Methodology :

- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å) .

- Refinement : Employ SHELXL for structure solution and refinement. Validate bond lengths/angles against standard values (e.g., C=O: ~1.21 Å; C-N: ~1.33 Å) .

- Validation : Check R-factor (<5%) and electron density maps for missing/disordered atoms .

Q. How to design structure-activity relationship (SAR) studies for this compound?

- Methodology :

- Analog Synthesis : Modify substituents (e.g., replace 2-chlorophenyl with fluorophenyl or methoxyphenyl) .

- Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR for binding affinity .

- Computational Modeling : Perform docking (AutoDock Vina) to correlate substituent effects with activity .

Q. How should researchers address contradictions in biological activity data across studies?

- Methodology :

- Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity .

- Assay Replication : Repeat experiments in triplicate under standardized conditions (e.g., cell line passage number, incubation time) .

- Meta-Analysis : Compare data with structurally similar compounds (e.g., N-cyclopropyl analogs) to identify trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.